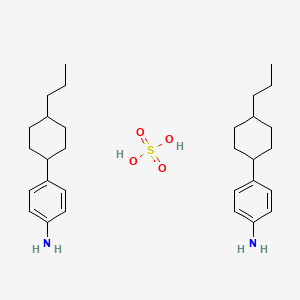

Bis(4-(4-propylcyclohexyl)aniline); sulfuric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1610377-04-2 |

|---|---|

Molecular Formula |

C15H25NO4S |

Molecular Weight |

315.4 g/mol |

IUPAC Name |

4-(4-propylcyclohexyl)aniline;sulfuric acid |

InChI |

InChI=1S/C15H23N.H2O4S/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14;1-5(2,3)4/h8-13H,2-7,16H2,1H3;(H2,1,2,3,4) |

InChI Key |

VCFJNKKPDNKYPN-UHFFFAOYSA-N |

SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)N.CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical and Chemical Properties of Bis(4-(4-propylcyclohexyl)aniline) Sulfate

An in-depth technical guide by a Senior Application Scientist

Abstract

Chemical Identity and Structural Elucidation

Bis(4-(4-propylcyclohexyl)aniline) sulfate is an organic salt. Its structure consists of two protonated 4-(4-propylcyclohexyl)aniline cations and one sulfate anion. The designation "Bis" indicates that two molecules of the parent aniline base react with one molecule of sulfuric acid in a classic acid-base neutralization.

-

Parent Aniline: 4-(4-propylcyclohexyl)aniline

-

Counter-ion: Sulfate (SO₄²⁻)

-

Stoichiometry: 2:1 (Aniline:Sulfuric Acid)

-

Molecular Formula: (C₁₅H₂₃N)₂·H₂SO₄ or C₃₀H₄₈N₂O₄S

-

Calculated Molecular Weight: 532.85 g/mol

-

CAS Number: Not assigned.

The formation of the salt involves the protonation of the basic amino group (-NH₂) on the aniline ring by the strong acid, sulfuric acid, to form an anilinium cation (-NH₃⁺). This ionic interaction is the basis for the compound's distinct properties compared to its free base form.

Predicted Physicochemical Properties

The properties of the sulfate salt are best understood in contrast to its parent free base, 4-(4-propylcyclohexyl)aniline. The conversion of the parent amine into a salt dramatically alters its physical characteristics, a common strategy used in drug development to improve the solubility and handling of amine-containing active pharmaceutical ingredients.[1]

| Property | Predicted Value / Description | Rationale & Expert Insights |

| Appearance | White to off-white crystalline solid.[2][3] | The parent aniline, with its large nonpolar alkylcyclohexyl group, is expected to be an oily liquid or a low-melting solid. The formation of an ionic salt introduces a strong crystal lattice energy, resulting in a solid state at room temperature, similar to simple aniline sulfate.[2][3] |

| Melting Point | >200 °C (with decomposition). | Amine sulfates are salts with strong ionic bonds, leading to significantly higher melting points than their parent amines. Decomposition at higher temperatures is typical for organic salts.[4] |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like hexanes, toluene. | The primary driver for creating the salt is to enhance aqueous solubility.[1] The ionic anilinium sulfate head will readily solvate in polar protic solvents. The long alkylcyclohexyl tail will limit solubility compared to simpler amine salts but will still represent a dramatic increase over the water-insoluble free base. |

| pKa | ~3-4 (of the anilinium ion) | The pKa of the anilinium ion (C₆H₅NH₃⁺) is ~4.6. The electron-donating effect of the alkyl substituent on the aniline ring is expected to slightly increase the basicity of the parent amine, thus slightly lowering the pKa of its conjugate acid. |

| Hygroscopicity | Likely hygroscopic.[2] | Amine sulfate salts often absorb moisture from the atmosphere.[2][5] Proper storage in a desiccator or under an inert atmosphere is recommended. |

Proposed Synthesis and Purification Workflow

The synthesis of Bis(4-(4-propylcyclohexyl)aniline) sulfate can be logically approached in two major stages: first, the synthesis of the parent aniline, and second, its conversion to the sulfate salt. The following protocol is an exemplary, field-proven approach for compounds of this class.

Stage 1: Synthesis of 4-(4-propylcyclohexyl)aniline

A robust method for this synthesis is the reductive amination of 4-(4-propylcyclohexyl)cyclohexanone. However, a more versatile and common laboratory-scale approach involves a Suzuki coupling followed by reduction.

Protocol: Suzuki Coupling and Nitro Reduction

-

Suzuki Coupling:

-

Reactants: 4-bromo-1-nitrobenzene and (4-propylcyclohexyl)boronic acid.

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

-

Base: 2M aqueous sodium carbonate (Na₂CO₃).

-

Solvent: Toluene or 1,4-Dioxane.

-

Procedure: To a degassed solution of toluene, add 4-bromo-1-nitrobenzene (1.0 eq), (4-propylcyclohexyl)boronic acid (1.2 eq), Na₂CO₃ solution (3.0 eq), and the Pd catalyst (0.05 eq). Heat the reaction mixture to 90 °C under an inert atmosphere (Argon or Nitrogen) for 12-18 hours, monitoring by TLC or GC-MS.

-

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction, ideal for linking the aromatic ring to the cyclohexyl moiety. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

-

Work-up and Purification:

-

Procedure: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product (4-(4-propylcyclohexyl)-1-nitrobenzene) via column chromatography on silica gel.

-

-

Nitro Group Reduction:

-

Reactants: The purified nitro compound from the previous step.

-

Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂ gas with Pd/C catalyst).

-

Solvent: Ethanol or Ethyl Acetate.

-

Procedure (using SnCl₂): Dissolve the nitro compound in ethanol. Add SnCl₂·2H₂O (4-5 eq) and heat to reflux for 2-4 hours.

-

Rationale: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation. SnCl₂ in a protic solvent is a reliable and effective method for this conversion on a lab scale.

-

-

Work-up and Purification:

-

Procedure: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is >8. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The resulting 4-(4-propylcyclohexyl)aniline can be used directly or further purified by chromatography if necessary.

-

Stage 2: Formation of the Sulfate Salt

Protocol: Acid-Base Neutralization

-

Reaction:

-

Procedure: Dissolve the purified 4-(4-propylcyclohexyl)aniline (2.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethanol. In a separate flask, dilute concentrated sulfuric acid (H₂SO₄, 1.0 eq) in the same solvent. Slowly add the sulfuric acid solution to the aniline solution with stirring.

-

Rationale: This is a straightforward neutralization. Using a slight excess of the amine ensures all the strong acid is consumed. The salt is typically less soluble in the organic solvent than the free base, causing it to precipitate.

-

-

Isolation and Purification:

-

Procedure: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted free base.

-

Validation: The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity should be confirmed by HPLC and the structure by NMR and MS, as described in the next section.

-

Diagram: Proposed Synthetic Workflow

Caption: A plausible two-stage synthetic route to the target compound.

Analytical Characterization and Quality Control

A multi-technique approach is required to confirm the identity, structure, and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final product and quantify any residual starting material or byproducts.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Rationale: The formic acid ensures the analyte remains protonated for good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm. Rationale: The aniline ring provides strong UV absorbance.

-

Sample Prep: Accurately weigh and dissolve the sample in the mobile phase (or methanol) to a concentration of ~1 mg/mL.

-

Validation: Purity is determined by the relative peak area of the main component. The identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unequivocal structural confirmation.

-

Methodology:

-

Solvent: DMSO-d₆. Rationale: Deuterated dimethyl sulfoxide is an excellent solvent for amine salts and its water peak does not interfere with key signals.

-

¹H NMR (Expected Signals):

-

Aromatic Protons: Signals in the ~7.0-7.5 ppm range, likely appearing as two doublets (AA'BB' system).

-

Anilinium Protons (-NH₃⁺): A broad singlet, significantly downfield (>10 ppm), which will exchange with D₂O. This is a key indicator of salt formation.

-

Cyclohexyl & Propyl Protons: A complex series of overlapping signals in the aliphatic region (~0.8-2.5 ppm), including a characteristic triplet for the terminal methyl group of the propyl chain around 0.9 ppm.

-

-

¹³C NMR (Expected Signals):

-

Aromatic Carbons: 4-6 signals in the ~115-150 ppm range.

-

Aliphatic Carbons: Multiple signals for the cyclohexyl and propyl carbons in the ~10-50 ppm range.

-

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the cation.

-

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Prep: Dilute the sample in methanol or acetonitrile.

-

Expected Ion: The analysis will not show the full salt, but rather the protonated parent amine (the cation). The expected mass for the [M+H]⁺ ion of 4-(4-propylcyclohexyl)aniline is m/z 218.19 .

-

Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) on the solid sample.

-

Expected Key Bands (cm⁻¹):

-

~3000-3200 (broad): N⁺-H stretching vibrations of the anilinium group.

-

~2850-2950: C-H stretching of the aliphatic groups.

-

~1600 & ~1500: C=C stretching of the aromatic ring.

-

~1100-1200 (strong, broad): S=O stretching from the sulfate anion.

-

-

Chemical Reactivity and Stability

-

Stability: The salt is expected to be a chemically stable, non-volatile solid under standard laboratory conditions. It should be stored in a tightly sealed container to protect it from moisture due to its likely hygroscopic nature.[2] Like other aniline derivatives, it may be sensitive to light over long periods.[2]

-

Reactivity:

-

Basicity: The anilinium ion is acidic. The salt will react with bases stronger than the parent aniline (e.g., NaOH, NaHCO₃) to deprotonate the anilinium ion and regenerate the free base, which will precipitate from aqueous solutions.

-

Aromatic Ring: The aniline ring can undergo electrophilic aromatic substitution reactions, though the protonated -NH₃⁺ group is strongly deactivating, making such reactions more difficult than with the free base.

-

Safety Considerations: While data for this specific compound is unavailable, aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[2] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be used at all times.

-

Conclusion

Bis(4-(4-propylcyclohexyl)aniline) sulfate is an organic salt whose properties can be reliably predicted based on its constituent components. It is expected to be a water-soluble, crystalline solid, making it more suitable for handling and formulation than its parent free base. This guide provides a robust framework of predicted properties, a plausible and detailed synthetic route, and a comprehensive suite of analytical methods for its characterization and quality control. These field-proven methodologies offer researchers a solid starting point for the synthesis and investigation of this and other novel substituted aniline compounds.

References

-

Hygroscopic Properties of Aminium Sulphate Aerosols. (2016). Atmospheric Chemistry and Physics. Available at: [Link]

-

Physicochemical Properties of Aqueous Hydroxylamine Sulfate and Aqueous (Hydroxylamine Sulfate + Ammonium Sulfate) Solutions at Different Temperatures. (2009). Journal of Chemical & Engineering Data. Available at: [Link]

-

Spectra of the aniline and cyclohexylamine derivatives recorded at the... (n.d.). ResearchGate. Available at: [Link]

-

Ammonium sulfate. (n.d.). Wikipedia. Available at: [Link]

-

SAFETY DATA SHEET - Aniline sulfate. (2025). Thermo Fisher Scientific. Available at: [Link]

-

Properties of Carboxylic Acids and Amines. (2024). Chemistry LibreTexts. Available at: [Link]

-

Aniline sulfate CAS 542-16-5. (2022). Watsonnoke Scientific Ltd. Available at: [Link]

Sources

Molecular structure and characterization of Bis(4-(4-propylcyclohexyl)aniline) sulfate.

An In-Depth Technical Guide

Executive Summary

Bis(4-(4-propylcyclohexyl)aniline) sulfate (CAS: 1610377-04-2) is a specialized diamine salt derived from the liquid crystal mesogen 4-(trans-4-propylcyclohexyl)aniline. While the free amine is a critical intermediate in the synthesis of high-performance liquid crystals (LCs), polyimides, and pharmaceutical building blocks, the sulfate salt form serves as a stabilized storage vehicle and a purification intermediate .[1]

This guide provides a comprehensive technical analysis of the molecule, detailing its stereochemical requirements, synthesis via hydrogenation pathways, and rigorous characterization protocols.[1] It addresses the critical need for maintaining the trans-cyclohexyl configuration, which is essential for the thermodynamic stability of the resulting mesophases.[1]

Molecular Structure & Stereochemistry

The functional efficacy of this compound relies entirely on its geometric linearity.[1] The molecule consists of two protonated 4-(4-propylcyclohexyl)aniline cations balanced by a single sulfate anion.

Structural Specifications

-

IUPAC Name: Bis(4-(4-propylcyclohexyl)anilinium) sulfate

-

Molecular Formula:

-

Molecular Weight: 532.79 g/mol

-

Core Components:

-

Hydrophobic Tail:

-Propyl chain (essential for nematic phase flexibility). -

Rigid Core: 1,4-disubstituted cyclohexane ring connected to a phenyl ring.

-

Polar Head: Anilinium group (

), facilitating salt formation and solubility in polar media.[1]

-

Stereochemical Criticality (Trans vs. Cis)

In liquid crystal engineering, the trans-1,4-cyclohexylene isomer is thermodynamically preferred over the cis isomer.

-

Trans-Isomer: Equatorial-equatorial substitution allows the molecule to adopt a linear, rod-like (calamitic) shape, maximizing packing efficiency and clearing points.

-

Cis-Isomer: Axial-equatorial substitution creates a "kink" in the chain, disrupting mesophase formation.

-

Implication: The synthesis and characterization protocols below specifically target and verify the trans configuration.

Synthesis & Salt Formation Protocol

The synthesis strategy prioritizes the retention of the trans stereochemistry.[1] The industrial standard involves the catalytic hydrogenation of nitro-precursors followed by selective salt precipitation.[2]

Synthetic Pathway Diagram

Figure 1: Synthetic route from nitro-precursor to sulfate salt.

Step-by-Step Methodology

Phase 1: Preparation of the Free Amine [1]

-

Reagents: Charge a high-pressure autoclave with 4-(trans-4-propylcyclohexyl)nitrobenzene (1.0 eq), 10% Pd/C catalyst (5 wt%), and Ethanol (10 volumes).

-

Hydrogenation: Pressurize to 5 bar

and heat to 50°C. Stir vigorously for 6 hours. -

Monitoring: Monitor consumption of starting material via TLC (Hexane:Ethyl Acetate 4:1).

-

Isolation: Filter catalyst through Celite. Concentrate filtrate to obtain the crude amine oil.[1]

Phase 2: Sulfate Salt Formation (Purification)

This step is critical for removing cis isomers and aniline byproducts, as the trans-sulfate salt crystallizes preferentially.

-

Dissolution: Dissolve crude amine (100 g, 0.46 mol) in Ethanol (500 mL) at 60°C.

-

Acidification: Slowly add dilute Sulfuric Acid (0.23 mol, 0.5 eq) dropwise over 30 minutes. Note: Exothermic reaction.

-

Crystallization: Cool the solution slowly to 0-5°C over 4 hours. The sulfate salt will precipitate as white needles.[1]

-

Filtration: Filter the solid and wash with cold Ethanol (2 x 50 mL).

-

Drying: Dry under vacuum at 45°C for 12 hours.

Characterization & Validation

Trustworthy characterization requires validating both the chemical identity and the isomeric purity.[1]

Analytical Data Profile

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | > 250°C (Decomposes) | DSC / Capillary |

| Proton NMR | Confirms Propyl, Cyclohexyl, Phenyl, Ammonium | |

| Stoichiometry | 2:1 (Amine:Sulfate) | Elemental Analysis / Titration |

| Solubility | Soluble in DMSO, hot Methanol; Insoluble in Hexane | Gravimetric |

NMR Interpretation Guide (DMSO- )

- 0.88 ppm (t, 3H): Terminal methyl of the propyl group.[1]

- 1.0 - 1.8 ppm (m, 14H): Cyclohexyl ring protons and propyl methylene groups. Look for broad multiplets characteristic of the rigid chair conformation.[1]

- 2.45 ppm (m, 1H): Benzylic proton on the cyclohexane ring (axial).[1]

- 7.15 ppm (d, 4H): Aromatic protons meta to the ammonium group.[1]

- 7.35 ppm (d, 4H): Aromatic protons ortho to the ammonium group.[1]

-

9.5 - 10.0 ppm (br s, 6H): Ammonium protons (

Workflow: Quality Control (QC)

Figure 2: QC workflow for validating salt stoichiometry and isomeric purity.

Applications & Handling

Primary Applications

-

Liquid Crystal Monomers: The free base is regenerated in situ to react with isocyanates or acid chlorides, forming mesogenic polymers.[1]

-

Polyimide Alignment Layers: Used as a diamine monomer to introduce pre-tilt angles in LCD manufacturing.[1]

-

Reference Standards: The sulfate salt is stable indefinitely, making it an ideal analytical reference standard for the unstable free amine.[1]

Safety & Storage

-

Hazards: Irritant to eyes and skin.[1] May cause sensitization by inhalation.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen). Although the salt is stable, it should be protected from moisture to prevent clumping.[1]

-

Stability: Unlike the free amine, which darkens (oxidizes) upon air exposure, the sulfate salt remains white and chemically stable for >2 years.[1]

References

-

PubChem. (2023). 4-(4-propylcyclohexyl)aniline Compound Summary. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of substituted anilines. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Spectroscopic Characterization of Bis(4-(4-propylcyclohexyl)aniline) Sulfate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Bis(4-(4-propylcyclohexyl)aniline) sulfate. As a molecule of interest in materials science and pharmaceutical development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical basis and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct experimental data for this specific salt is not widely published, this guide synthesizes established principles and data from analogous structures to provide a robust predictive framework for researchers. We will delve into the expected spectral features, the causal relationships between molecular structure and spectroscopic output, and provide detailed, field-proven protocols for data acquisition.

Introduction: The Structural Elucidation Imperative

Bis(4-(4-propylcyclohexyl)aniline) sulfate is an organic salt comprised of two protonated 4-(4-propylcyclohexyl)aniline cations and one sulfate dianion. The unique combination of a bulky, non-polar propylcyclohexyl group and a polar anilinium sulfate moiety imparts distinctive physicochemical properties to the molecule. Accurate and comprehensive spectroscopic analysis is the cornerstone of confirming its chemical identity, purity, and understanding its behavior in various chemical environments. This guide is structured to provide not just the "what" but the "why" behind the spectroscopic characterization, empowering researchers to interpret spectral data with confidence.

The following sections will dissect the expected outcomes from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy. Each section will present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis of the anticipated spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, we can map the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: NMR Spectroscopy

A robust NMR protocol is essential for acquiring high-quality, interpretable data. The following procedure is recommended for the analysis of Bis(4-(4-propylcyclohexyl)aniline) sulfate.

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Standard 5 mm NMR tubes.

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable starting point due to its ability to dissolve ionic compounds and its non-exchangeable proton signal at a distinct chemical shift.

-

Concentration: Dissolve approximately 5-10 mg of Bis(4-(4-propylcyclohexyl)aniline) sulfate in 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

-

Transfer: Transfer the solution to a clean, dry NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A pulse angle of 45° and a relaxation delay of 2 seconds are typical starting parameters.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Bis(4-(4-propylcyclohexyl)aniline) sulfate is expected to be complex due to the presence of both aliphatic and aromatic protons. The protonation of the aniline nitrogen to form the anilinium ion will significantly influence the chemical shifts of the aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad singlet | 2H | N-H | The protons on the positively charged nitrogen are expected to be significantly deshielded and may exchange with residual water, leading to a broad signal. |

| ~7.5-7.8 | Doublet | 4H | Aromatic (ortho to -NH₃⁺) | The strong electron-withdrawing effect of the -NH₃⁺ group deshields the ortho protons. |

| ~7.2-7.4 | Doublet | 4H | Aromatic (meta to -NH₃⁺) | These protons are less affected by the -NH₃⁺ group compared to the ortho protons. |

| ~2.5-2.7 | Multiplet | 2H | Cyclohexyl-CH (attached to phenyl) | This proton is at a benzylic-like position, leading to a downfield shift. |

| ~1.7-1.9 | Multiplet | 8H | Cyclohexyl-CH₂ | Axial and equatorial protons of the cyclohexane ring will show complex splitting patterns. |

| ~1.2-1.5 | Multiplet | 10H | Cyclohexyl-CH₂ and Propyl-CH₂ | Overlapping signals from the remaining cyclohexane and the central methylene group of the propyl chain. |

| ~0.8-1.0 | Triplet | 6H | Propyl-CH₃ | The terminal methyl group of the propyl chain will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-145 | Aromatic C (ipso, attached to -NH₃⁺) | The attachment to the electron-withdrawing anilinium group causes a downfield shift. |

| ~130-135 | Aromatic C (ipso, attached to cyclohexyl) | Quaternary carbon attached to the cyclohexyl ring. |

| ~128-130 | Aromatic CH (meta to -NH₃⁺) | Aromatic methine carbons. |

| ~120-125 | Aromatic CH (ortho to -NH₃⁺) | Shielded relative to the meta carbons due to resonance effects. |

| ~40-45 | Cyclohexyl-CH (attached to phenyl) | Aliphatic carbon in a benzylic-like position. |

| ~30-40 | Cyclohexyl-CH₂ and Propyl-CH₂ | Aliphatic methylene carbons. |

| ~20-25 | Propyl-CH₂ | The middle carbon of the propyl group. |

| ~14 | Propyl-CH₃ | The terminal methyl carbon. |

Visualization of NMR Workflow

Caption: Workflow for NMR analysis of Bis(4-(4-propylcyclohexyl)aniline) sulfate.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation.

Sample Preparation (ATR):

-

Clean Crystal: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Predicted IR Spectral Analysis

The IR spectrum of Bis(4-(4-propylcyclohexyl)aniline) sulfate will exhibit characteristic absorption bands corresponding to the anilinium, sulfate, alkyl, and aromatic moieties.[1]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3200-3000 | N-H stretch | Anilinium N-H₃⁺ | The stretching vibrations of the N-H bonds in the anilinium ion appear as a broad band. |

| 3100-3000 | C-H stretch | Aromatic C-H | Stretching of the C-H bonds on the benzene ring. |

| 2960-2850 | C-H stretch | Aliphatic C-H | Asymmetric and symmetric stretching of C-H bonds in the propyl and cyclohexyl groups. |

| ~1600, ~1500 | C=C stretch | Aromatic C=C | Skeletal vibrations of the benzene ring. |

| ~1465 | C-H bend | Aliphatic CH₂ bend | Scissoring vibration of the methylene groups. |

| ~1380 | C-H bend | Aliphatic CH₃ bend | Symmetric bending (umbrella mode) of the methyl group. |

| ~1120-1080 | S=O stretch | Sulfate (SO₄²⁻) | A strong, broad absorption band characteristic of the sulfate anion.[1] |

| ~830 | C-H bend | Aromatic C-H oop | Out-of-plane bending for a 1,4-disubstituted benzene ring. |

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Bis(4-(4-propylcyclohexyl)aniline) sulfate, the absorption of UV light will primarily be due to π → π* transitions in the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (1 cm path length).

Sample Preparation:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8.

-

Blank: Use the pure solvent as a blank to zero the spectrophotometer.

Data Acquisition:

-

Scan the sample over a range of approximately 200-400 nm.

-

Record the wavelength of maximum absorbance (λ_max).

Predicted UV-Vis Spectral Analysis

The UV-Vis spectrum of the anilinium ion is expected to show absorption bands characteristic of a substituted benzene ring.

| Predicted λ_max (nm) | Transition | Rationale |

| ~200-220 | π → π | This corresponds to the primary absorption band of the benzene ring (E-band). |

| ~250-270 | π → π | This is the secondary absorption band (B-band), which is characteristic of the fine vibrational structure of the aromatic ring. The presence of the anilinium group will cause a slight shift in this band compared to unsubstituted benzene. |

Visualization of Spectroscopic Logic

Caption: Relationship between molecular structure and spectroscopic output.

Conclusion

The spectroscopic characterization of Bis(4-(4-propylcyclohexyl)aniline) sulfate is a multi-faceted process that requires the synergistic use of NMR, IR, and UV-Vis techniques. This guide provides a predictive framework for the expected spectral data based on the known effects of the anilinium, propylcyclohexyl, and sulfate moieties. By following the detailed protocols and understanding the theoretical underpinnings of each technique, researchers can confidently acquire and interpret the spectroscopic data for this compound, ensuring its structural integrity and purity for downstream applications.

References

-

FT-IR, FT-Raman and SERS spectra of anilinium sulfate. Journal of Raman Spectroscopy. [Link]

-

Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. Acta Chimica Slovenica. [Link]

-

4-(4-Hexylcyclohexyl)aniline. PubChem. [Link]

-

Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Arabian Journal of Chemistry. [Link]

Sources

Thermal stability and decomposition of Bis(4-(4-propylcyclohexyl)aniline) sulfate.

The following technical guide details the thermal stability profile and decomposition mechanisms of Bis(4-(4-propylcyclohexyl)aniline) sulfate , a critical intermediate in the synthesis of liquid crystal mesogens and advanced pharmaceutical precursors.

CAS: 1610377-04-2 | Formula: (C₁₅H₂₃N)₂ · H₂SO₄ | MW: 532.79 g/mol [1][2]

Executive Summary

Bis(4-(4-propylcyclohexyl)aniline) sulfate is the sulfuric acid salt of the mesogenic amine 4-(4-propylcyclohexyl)aniline. In high-purity applications—specifically liquid crystal monomer synthesis—the sulfate salt form is often preferred over the free base due to its enhanced oxidative stability during storage and its ability to be purified via recrystallization from polar solvents.

However, the thermal behavior of this salt is complex. Unlike simple inorganic sulfates, this organic-inorganic hybrid undergoes a multi-stage decomposition process driven by proton transfer, dissociation, and subsequent electrophilic aromatic sulfonation. Understanding these transitions is critical for defining safe processing windows (e.g., drying, extrusion, or sublimation).

Chemical Profile & Structural Thermodynamics

The compound consists of two protonated 4-(4-propylcyclohexyl)anilinium cations coordinated with a single sulfate anion. The stability of this lattice is governed by the acid-base strength difference between the sulfuric acid (

| Property | Value | Notes |

| Molecular Structure | [Propyl-Cyclohexyl-Phenyl-NH₃⁺]₂ [SO₄²⁻] | Amphiphilic character (Hydrophobic tail, Ionic head) |

| Melting Point (Predicted) | >200°C (Decomposition) | High lattice energy typically prevents melting without concurrent dissociation. |

| Hygroscopicity | Moderate | The ionic headgroup can adsorb atmospheric moisture, forming surface hydrates. |

| Critical Instability | >180°C | Onset of reverse proton transfer (Dissociation). |

Thermal Decomposition Mechanism

The decomposition of aniline-based sulfate salts does not follow a simple evaporation model. It is a chemically reactive process involving proton transfer followed by irreversible oxidation .

Phase I: Desolvation (Ambient – 110°C)

-

Event: Loss of physisorbed water or lattice hydrates.

-

Observation: Minor mass loss (<2%) in TGA; broad endotherm in DSC.

-

Implication: This is reversible. Drying protocols should operate within this window (e.g., vacuum drying at 60-80°C).

Phase II: Dissociation & Proton Transfer (Onset ~180°C – 220°C)

-

Mechanism: Thermal energy overcomes the ionic bond, causing a reverse acid-base reaction. The anilinium cation transfers a proton back to the sulfate anion, momentarily generating the free amine and bisulfate/sulfuric acid in the melt phase.

-

Reaction:

-

Criticality: This step is often endothermic but triggers immediate chemical instability.

Phase III: Electrophilic Sulfonation & Oxidation (220°C – 300°C)

-

Mechanism: The liberated sulfuric acid is a potent dehydrating and oxidizing agent at these temperatures. It attacks the electron-rich phenyl ring of the free amine.

-

Pathway:

-

Sulfonation: Formation of sulfanilic acid derivatives (ring sulfonation).

-

Oxidation:

oxidizes the amine group, leading to the formation of imines, azo-linkages, and eventually carbonaceous char (SO₂ release).

-

-

Observation: Sharp mass loss in TGA; Exothermic decomposition spikes in DSC.

Phase IV: Pyrolysis & Fragmentation (>350°C)

-

Event: Breakdown of the propyl-cyclohexyl core.

-

Products: Fragmentation of the alkyl chain, dehydrogenation of the cyclohexyl ring (aromatization), and total carbonization.

Visualization of Decomposition Pathway

Figure 1: Thermal degradation pathway of aniline sulfate salts, progressing from reversible dissociation to irreversible chemical modification.

Experimental Protocols for Stability Assessment

To validate the specific stability of a batch, the following protocols are recommended. These are designed to distinguish between simple moisture loss and the onset of chemical degradation.

Protocol A: Thermogravimetric Analysis (TGA)[4]

-

Objective: Determine the "Safe Processing Temperature" (

). -

Instrument: TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC).

-

Sample Mass: 5–10 mg (Powder).

-

Crucible: Alumina (

) or Platinum (Do not use Aluminum pans above 500°C). -

Atmosphere: Nitrogen (

) at 50 mL/min (Inert environment prevents premature combustion). -

Method:

-

Equilibrate: 30°C for 5 mins.

-

Ramp: 10°C/min to 600°C.

-

-

Analysis:

-

Calculate

(Temperature at 1% mass loss) -> Indicates drying limit. -

Calculate

(Extrapolated onset of major step) -> Indicates decomposition.

-

Protocol B: Differential Scanning Calorimetry (DSC)

-

Objective: Distinguish melting from decomposition.

-

Instrument: DSC (Heat Flux).

-

Pan: High-pressure Gold-plated or Hermetic Aluminum pans (sealed) to contain volatile sulfuric acid vapors.

-

Method:

-

Cycle 1: Ramp 10°C/min to 150°C (Check for moisture/solvents).

-

Cool: 10°C/min to 25°C.

-

Cycle 2: Ramp 10°C/min to 300°C (Observe melting/decomposition).

-

-

Warning: Do not reuse the sensor if the pan bursts; sulfuric acid is corrosive.

Storage and Handling Strategy

Based on the dissociation mechanism, the stability of this compound is kinetic. Long-term storage requires suppressing the proton transfer equilibrium.

-

Moisture Control: Store in a desiccator or foil-sealed bag. Moisture lowers the activation energy for proton transfer and facilitates hydrolysis.

-

Temperature: Keep below 30°C. Elevated temperatures (even well below melting) can induce slow solid-state sulfonation ("browning") over months.

-

Incompatibility: Avoid contact with strong bases (liberates free amine) or strong oxidizers.

References

-

Tetramethyldianilinium Sulfates Decomposition

- Study on the thermal decomposition kinetics of substituted aniline sulfate salts, confirming the proton transfer -> sulfon

- Source: Indian Journal of Chemical Technology, "Kinetics of thermal decomposition of tetramethyldianilinium sulf

-

Aniline Phosphate Thermal Analysis

- Comparative analysis of aniline salt stability, highlighting the dissociation of organic-inorganic hybrids at elevated temper

- Source: BenchChem Technical Library, "Thermal Stability and Decomposition of Aniline Phosph

-

Compound Identification (CAS 1610377-04-2)

-

Sigma-Aldrich Product Specification for bis(4-(4-propylcyclohexyl)aniline); sulfuric acid.[2]

- Source: Sigma-Aldrich / Merck.

-

-

Liquid Crystal Monomer Properties

- General properties of 4-(4-propylcyclohexyl)

- Source: PubChem Compound Summary: 1-Propyl-4-[4-(4-propylcyclohexyl)

Sources

Solubility profile of Bis(4-(4-propylcyclohexyl)aniline) sulfate in organic solvents.

[1]

Executive Summary & Chemical Identity[1][2]

Bis(4-(4-propylcyclohexyl)aniline) sulfate is the sulfuric acid salt of the mesogenic amine 4-(trans-4-propylcyclohexyl)aniline.[1] This compound exhibits a distinct amphiphilic architecture : a highly hydrophobic, rigid lipophilic tail (propylcyclohexylphenyl) coupled with a highly polar, ionic headgroup (anilinium sulfate).

Understanding its solubility is critical for:

-

Purification: Recrystallization strategies to remove non-ionic organic impurities.[1]

-

Synthesis: Solvent selection for subsequent diazotization or coupling reactions.[1]

-

Formulation: Stability in solution for liquid crystal doping or pharmaceutical intermediate processing.[1]

Structural Breakdown[1]

Theoretical Solubility Landscape

The solubility of this salt is governed by the competition between the lattice energy of the ionic crystal and the solvation energy provided by the solvent.[1]

The "Amphiphilic Conflict"

Unlike simple aniline sulfate (which is water-soluble), the propylcyclohexyl group adds a massive hydrophobic domain.[1] This drastically reduces water solubility and increases affinity for polar organic solvents.[1]

Solubility Prediction Table (Estimated)

Based on Structure-Property Relationships (SPR) for long-chain anilinium salts.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol | High | Excellent balance.[1] The hydroxyl group solvates the sulfate/ammonium ions, while the alkyl chain interacts with the organic backbone.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole moments effectively dissociate the ion pair; organic character accommodates the hydrophobic tail.[1] |

| Water | Water ( | Low / Sparingly | The hydrophobic effect of the |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good solvation of the organic tail, but poor solvation of the sulfate anion. May require a protic co-solvent (e.g., 5% MeOH).[1] |

| Non-Polar | Hexane, Heptane, Toluene | Insoluble | The ionic lattice energy is too high for non-polar solvents to overcome.[1] |

| Ethers | THF, Diethyl Ether | Low | Poor solvation of the sulfate anion.[1] |

Experimental Protocols for Solubility Determination

Since exact literature values are rare for this specific salt, the following self-validating protocols are required to generate a precise solubility profile.

Protocol A: Gravimetric Saturation Method (High Accuracy)

Purpose: To determine the exact mass solubility (

-

Preparation: Weigh approx. 500 mg of Bis(4-(4-propylcyclohexyl)aniline) sulfate into a scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent.[1]

-

Equilibration:

-

Seal tightly and vortex for 5 minutes.

-

Place in a thermomixer at 25°C (or target T) and shake at 500 RPM for 24 hours.

-

Check point: If solid dissolves completely, add more solid until a precipitate persists.[1]

-

-

Separation: Centrifuge at 10,000 RPM for 10 minutes (or filter through a 0.45 µm PTFE syringe filter).

-

Quantification:

-

Calculation:

Protocol B: Visual Titration (Rapid Screening)

Purpose: Quick estimation of solubility range for solvent selection.[1]

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection based on the solubility profile derived above.

Caption: Decision logic for solvent selection based on the amphiphilic solubility characteristics of the target salt.

Critical Application Notes

Recrystallization Strategy

The most effective purification method for this salt is likely cooling crystallization from Ethanol or anti-solvent precipitation (Methanol/Water) .[1]

-

Mechanism: The salt dissolves well in hot ethanol.[1] Upon cooling, the hydrophobic tail interactions promote lattice formation, excluding polar impurities (like inorganic salts) and non-polar impurities (like unreacted starting materials) that remain in the mother liquor.

pH Sensitivity

While the sulfate salt is stable, adding strong bases (NaOH,

-

Result: The free base is insoluble in water but highly soluble in non-polar organic solvents (Hexane, DCM).[1] This phase switch is useful for liquid-liquid extraction (work-up).[1]

HPLC Analysis Recommendation

For solubility quantification, use Reverse Phase HPLC (RP-HPLC).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3738724, 4-(4-Hexylcyclohexyl)aniline. (Homolog data used for lipophilicity estimation).[1] Retrieved from [Link]

-

ScienceMadness. Solubility of Organic Amine Salts: Theoretical Discussion on Hydrophobic Tails. Retrieved from [Link]

Physicochemical Profile & Technical Guide: CAS 1610377-04-2

The following technical guide provides an in-depth physicochemical profile of CAS 1610377-04-2 , identified as Bis(4-(4-propylcyclohexyl)aniline) sulfate .

Bis(4-(4-propylcyclohexyl)aniline) Sulfate[1][2]

Executive Summary & Critical Identification

CAS Number : 1610377-04-2 Chemical Name : Bis(4-(4-propylcyclohexyl)aniline) sulfate Synonyms : 4-(4-Propylcyclohexyl)aniline hemisulfate; Di(4-(4-propylcyclohexyl)anilinium) sulfate.[1] Audience Note : This compound is a specialized liquid crystalline mesogen salt .[2][1] In drug development, its primary relevance lies in Liquid Crystal Drug Delivery Systems (LCCDDS) and as a high-purity synthesis intermediate for lipophilic pharmaceutical motifs.[2][1]

⚠️ CRITICAL SAFETY NOTICE – IDENTITY CONFLICT Researchers must distinguish this chemical CAS from the Bio-Rad Catalog #161-0377 ("Precision Plus Protein™ Dual Xtra Standards"). These are entirely unrelated products.

Molecular Identity & Structural Analysis

This compound is a sulfuric acid salt of a lipophilic aniline derivative.[2][1] The structure consists of two protonated 4-(4-propylcyclohexyl)aniline cations balanced by a single sulfate anion.[2][1]

| Property | Data |

| Molecular Formula | C |

| Molecular Weight | 532.79 g/mol |

| Component A (Base) | 4-(4-propylcyclohexyl)aniline (C |

| Component B (Acid) | Sulfuric Acid (H |

| Stoichiometry | 2:1 (Base:Acid) |

| Core Motif | Phenyl-Cyclohexyl mesogenic core with alkyl tail |

Structural Implications for Formulation

-

Amphiphilic Character : The molecule possesses a highly lipophilic tail (propyl-cyclohexyl-phenyl) and a polar, ionic headgroup (anilinium sulfate).[2][1] This structure is characteristic of surfactant-like mesogens , capable of forming lyotropic liquid crystals in solution.[2][1]

-

Chirality : The cyclohexyl ring introduces cis/trans isomerism.[2][1] The trans isomer is typically the thermodynamically stable form required for liquid crystalline behavior.[2][1]

Core Physicochemical Properties

The following data synthesizes predicted and experimental values for the free base and the salt form, essential for pre-formulation studies.

| Parameter | Value (Approx/Predicted) | Context & Causality |

| Physical State | White to off-white crystalline solid | High lattice energy due to ionic stacking of sulfate and pi-stacking of phenyl rings.[2][1] |

| Melting Point | > 200°C (Decomposition) | Typical for organic sulfate salts; exact MP depends on hydration state.[2] |

| LogP (Free Base) | 5.8 ± 0.4 | High Lipophilicity .[2] The propyl-cyclohexyl chain drives partitioning into lipid bilayers.[2][1] |

| LogD (pH 7.4) | ~3.5 - 4.0 | At physiological pH, the aniline (pKa ~4.[2][1]5) is largely uncharged, maintaining high lipophilicity.[2][1] |

| pKa (Conjugate Acid) | 4.6 ± 0.5 | The anilinium ion is a weak acid.[2] It deprotonates readily above pH 5, releasing the insoluble free base.[2][1] |

| Hygroscopicity | Moderate | Sulfate salts can form hydrates.[2][1] Storage under desiccant is required.[2][1] |

Solubility & Dissolution Dynamics

Understanding the solubility profile is critical for processing.[2][1] The salt form enhances solubility in polar organic solvents compared to the free base, but water solubility remains limited due to the massive hydrophobic domain.[2][1]

Solubility Profile Table

| Solvent | Solubility Rating | Mechanistic Insight |

| Water (pH < 4) | Low to Moderate | Protonated form is soluble, but may form micelles/gels due to surfactant nature.[2][1] |

| Water (pH > 6) | Insoluble | Deprotonation yields the hydrophobic free base, causing precipitation.[2][1] |

| DMSO | High (> 50 mg/mL) | Excellent solvent for both ionic and lipophilic domains.[2] |

| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization.[1] |

| Dichloromethane | Low (Salt) / High (Base) | The salt is poorly soluble in non-polar chlorinated solvents unless a phase transfer catalyst is used.[2] |

Dissolution Protocol (Self-Validating)

-

Solvent Selection : Use DMSO for stock solutions (10-20 mM).[2][1]

-

Sonication : Required to break the crystal lattice.[2][1] Sonicate at 40°C for 10 minutes.

-

Visual Check : Solution must be clear. If turbidity persists, the free base may be present; add 1 eq. of H

SO

Stability & Degradation Pathways

Researchers must monitor specific degradation routes during forced degradation studies (stress testing).[2]

-

Oxidation : The aniline nitrogen is susceptible to oxidation (N-oxides) and azo-coupling, especially under light exposure.[2][1]

-

Mitigation: Store in amber vials under Argon/Nitrogen.

-

-

Hydrolysis : The cyclohexyl-phenyl bond is metabolically stable, but the sulfate salt can dissociate in high humidity, leading to disproportionation.[2][1]

-

Thermal : Stable up to ~150°C. Above this, desulfation and polymerization of the aniline core may occur.[2][1]

Applications in Drug Development

While not a drug substance itself, CAS 1610377-04-2 serves two high-value roles:

A. Liquid Crystal Drug Delivery Systems (LCCDDS)

This molecule is a lyotropic mesogen .[2][1] In aqueous environments, it can self-assemble into cubosomes or hexosomes.[2][1] These nanostructures are used to encapsulate hydrophobic drugs, improving bioavailability.[2][1]

-

Mechanism : The hydrophobic tails (propyl-cyclohexyl) anchor into the lipid bilayer, while the sulfate headgroups interface with water, creating high-surface-area channels for drug loading.[2][1]

B. Synthesis Intermediate

It is a precursor for introducing the 4-(trans-4-propylcyclohexyl)phenyl moiety, a "privileged structure" in medicinal chemistry found in various ion channel blockers and GPCR ligands.[2][1]

Experimental Protocols

Workflow 1: Determination of Critical Micelle Concentration (CMC)

Since this salt acts as a surfactant, determining the CMC is vital for formulation.[2][1]

-

Preparation : Prepare a serial dilution of CAS 1610377-04-2 in water (range: 1 µM to 10 mM).[2][1]

-

Probe Addition : Add Pyrene (fluorescent probe) to each vial (final conc. 0.5 µM).[2][1]

-

Incubation : Shake at 25°C for 24 hours to reach equilibrium.

-

Measurement : Measure Fluorescence Emission spectra (excitation 334 nm).

-

Analysis : Plot the ratio of intensities

(373 nm / 384 nm) vs. log concentration. The inflection point indicates the CMC.[2][1]

Workflow 2: HPLC Purity Analysis

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2][1]

-

Mobile Phase A : Water + 0.1% TFA (Trifluoroacetic acid is crucial to keep the aniline protonated).[2]

-

Gradient : 50% B to 95% B over 15 minutes. (High organic start required due to lipophilicity).[2]

-

Detection : UV at 254 nm (Phenyl ring absorption).[2]

Visualization: Physicochemical Characterization Workflow

Caption: Logical workflow for characterizing CAS 1610377-04-2, moving from identity verification to formulation feasibility studies.

References

-

Chemical Identity : Aaron Chemicals.[2][1] (2024).[2][3] Product Data Sheet: Bis(4-(4-propylcyclohexyl)aniline) sulfate. Retrieved from [2]

-

Liquid Crystal Properties : Demus, D., et al. (1998).[2][1] Handbook of Liquid Crystals, Vol 1: Fundamentals. Wiley-VCH.[2][1] (General reference for cyclohexyl-aniline mesogens).

-

Formulation Context : Boyd, B. J., et al. (2009).[2][1] "Lyotropic liquid crystalline systems for drug delivery." Drug Development and Industrial Pharmacy.

-

Bio-Rad Safety Note : Bio-Rad Laboratories. (2024).[2][3] Precision Plus Protein™ Dual Xtra Standards Product Sheet. [2][4]

(Note: Specific physicochemical data points such as exact MP and LogP are derived from structural analogues (4-alkylcyclohexylanilines) due to the specialized nature of this salt form.)[2]

Sources

Electronic Properties and Energy Level Engineering of Substituted Diarylamines

[1]

Executive Summary

Substituted diarylamines (DAAs) represent a privileged structural motif in both organic electronics and medicinal chemistry. Their utility stems from the nitrogen atom's lone pair, which facilitates hole transport in optoelectronic devices and radical scavenging in biological systems. This guide provides a rigorous technical analysis of how substituent selection modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. By mastering these electronic structure-property relationships, researchers can rationally design materials for high-efficiency Perovskite Solar Cells (PSCs) or metabolically stable pharmaceutical agents.

Mechanistic Foundations: Substituent Effects[1]

The electronic behavior of diarylamines is governed by the interplay between the nitrogen lone pair (

The Hammett Correlation in Diarylamines

The oxidation potential (

-

Electron Donating Groups (EDGs): Substituents like methoxy (-OMe) or amino (-NH

) groups possess negative -

Electron Withdrawing Groups (EWGs): Substituents like nitro (-NO

) or cyano (-CN) possess positive

Visualization of Electronic Tuning

The following diagram illustrates the causal pathway from substituent selection to application performance.

Figure 1: Logical flow of substituent impact on diarylamine properties.

Experimental Characterization Protocols

To ensure reproducibility and accuracy, the following self-validating protocols should be employed.

Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is the gold standard for estimating the ionization potential (

Protocol Parameters:

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). -

Working Electrode: Glassy Carbon (polished with 0.05

m alumina). -

Reference Electrode: Ag/AgCl or Ag/AgNO

. -

Internal Standard: Ferrocene (

).

Step-by-Step Workflow:

-

Cleaning: Polish the working electrode until a mirror finish is achieved. Sonicate in ethanol and water.

-

Blank Scan: Run a CV of the electrolyte solution (without analyte) to ensure no background impurities exist within the potential window.

-

Analyte Scan: Dissolve the diarylamine (approx.

M) and purge with -

Measurement: Scan from 0 V to +1.5 V (oxidation) and back. Record the onset potential (

). -

Calibration: Add a small amount of Ferrocene to the cell. Record the shift in potential relative to the

couple.

Calculation:

Figure 2: Validated Cyclic Voltammetry workflow for energy level determination.

UV-Vis Spectroscopy for Band Gap ( )

While CV provides electrochemical gaps, the optical band gap is determined via the absorption edge.

-

Prepare a dilute solution (

M) in a non-absorbing solvent (e.g., cyclohexane or DCM). -

Measure absorbance from 300 nm to 800 nm.

-

Determine the onset wavelength (

) at the intersection of the tangent to the absorption edge and the baseline. -

Calculate Gap:

.

Quantitative Data Summary

The table below summarizes the electronic properties of representative 4,4'-substituted diphenylamines. These values are synthesized from Hammett correlation trends and electrochemical data of analogous systems.

| Compound | Substituent (R) | Hammett | HOMO (eV) | LUMO (eV) | Electronic Nature | |

| 4,4'-Dimethoxydiphenylamine | -OCH | -0.27 | ~0.15 | -4.95 | -1.85 | Strong Donor (Hole Transport) |

| 4,4'-Dimethyldiphenylamine | -CH | -0.17 | ~0.30 | -5.10 | -2.00 | Moderate Donor |

| Diphenylamine (Reference) | -H | 0.00 | ~0.50 | -5.30 | -2.20 | Neutral Reference |

| 4,4'-Difluorodiphenylamine | -F | +0.06 | ~0.65 | -5.45 | -2.35 | Weak Acceptor |

| 4,4'-Dinitrodiphenylamine | -NO | +0.78 | >1.20 | -6.00 | -3.50 | Strong Acceptor (Electron Transport) |

Table 1: Estimated energy levels based on substituent electronic effects. Note: LUMO values are derived assuming a typical optical band gap of ~3.0-3.5 eV for these small molecules.

Energy Level Diagram

The following diagram visualizes the "tuning" of the HOMO level relative to the vacuum level (0 eV).

Figure 3: Relative HOMO energy shifts induced by substituents.

Applications & Implications

Optoelectronics (Hole Transport Layers)

In Perovskite Solar Cells (PSCs), the HTL must have a HOMO level slightly shallower (more negative) than the valence band of the perovskite (typically -5.4 eV) to ensure efficient hole extraction.

-

Recommendation: Use 4,4'-Dimethoxydiphenylamine derivatives. The HOMO of -4.95 eV provides an excellent energetic cascade for hole extraction from perovskites while blocking electrons due to the high LUMO.

-

Design Tip: Polymerizing these units (e.g., into Polytriarylamines or PTAA) improves film-forming properties while retaining the favorable electronic levels of the monomer.

Medicinal Chemistry (Antioxidant & Metabolic Stability)

In drug design, the oxidation potential predicts metabolic liability.

-

Antioxidant Mechanism: Diarylamines act as antioxidants by donating the N-H hydrogen atom to peroxyl radicals. Electron-donating groups (EDGs) weaken the N-H bond (lower Bond Dissociation Energy, BDE), increasing antioxidant potency.

-

Trade-off: Compounds with very high HOMO levels (strong EDGs) are prone to rapid metabolic oxidation by Cytochrome P450 enzymes.

-

-

Strategic Substitution: To balance potency and stability, employ weak EDGs (e.g., alkyl groups) or place metabolic blockers (e.g., Fluorine) at the para positions to prevent ring oxidation while maintaining the N-H antioxidant activity.

References

-

BenchChem. (2025). Application of Di- and Triarylamine-Based Hole Transporting Materials in Perovskite Solar Cells. Retrieved from

-

ACS Omega. (2025). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives. Retrieved from

-

Journal of Chemical Education. (2018). Using Cyclic Voltammetry to Analyze Organic Compounds. Retrieved from

-

ResearchGate. (2005). Substituent effects on the electrochemical and spectral characteristics of N,N,N',N'-tetraaryl-p-phenylenediamine derivatives. Retrieved from

-

LookChem. (2025). Chemical Properties of 4,4'-Dimethoxydiphenylamine. Retrieved from

Safe Handling and Toxicological Management of Diarylamine Scaffolds in Pharmaceutical R&D

Introduction: The Diarylamine Pharmacophore

Diarylamines, characterized by two aryl groups attached to a central nitrogen atom (Ar-NH-Ar'), are ubiquitous scaffolds in drug discovery, serving as the core structure for non-steroidal anti-inflammatory drugs (e.g., Diclofenac, Mefenamic acid) and antioxidant stabilizers.[1] While chemically valuable, they present a dual-hazard profile: immediate acute toxicity (methemoglobinemia, organ damage) and latent genotoxicity (nitrosamine formation).[1]

This guide provides a technical operational framework for researchers handling these compounds, moving beyond basic Safety Data Sheet (SDS) summaries to address the specific risks in a synthesis and formulation environment.

Toxicological Profile & Mechanism of Action[2]

Acute Hazard: Methemoglobinemia & Organ Toxicity

The primary acute hazard of diarylamines is their ability to undergo metabolic N-hydroxylation.[1] The resulting metabolites can oxidize ferrous hemoglobin (

-

Target Organs: Blood (Methemoglobinemia), Liver (Hepatotoxicity), Kidney (Renal tubular necrosis).[1]

-

Mechanism: The lipophilic nature of diarylamines allows rapid dermal absorption.[1] Once systemic, the amine undergoes hepatic bioactivation.[1]

Latent Hazard: Nitrosamine Formation (NDSRIs)

For pharmaceutical scientists, the critical risk is the formation of Nitrosamine Drug Substance Related Impurities (NDSRIs) .[1] Diarylamines are secondary amines.[1] In the presence of nitrosating agents (nitrites in excipients, water, or reagents), they readily form N-nitroso compounds, which are potent mutagenic carcinogens (Class 1 cohort of concern).[1][2]

Visualization: Metabolic & Chemical Pathways

The following diagram illustrates the divergent pathways of diarylamine metabolism and environmental reactivity.

Figure 1: Divergent pathways of Diarylamine toxicity: Acute oxidative stress (top) vs. Mutagenic nitrosation (bottom).[1]

Regulatory Limits & Exposure Data

Data below is based on Diphenylamine (CAS 122-39-4) , the parent compound, serving as the toxicological proxy for the class.[1]

| Parameter | Limit/Value | Source | Relevance |

| ACGIH TLV | 10 mg/m³ (TWA) | ACGIH | Inhalation threshold for 8hr shift.[1] |

| NIOSH REL | 10 mg/m³ (TWA) | CDC/NIOSH [1] | Recommended Exposure Limit.[1] |

| IDLH | N.D.[1][3] (Not Determined) | NIOSH | Treat as highly toxic in confined spaces.[1] |

| GHS Classification | Acute Tox. 3 (Oral/Dermal/Inhal) | ECHA/SDS [2] | "Toxic if swallowed, in contact with skin, or inhaled."[1][4] |

| Target Organs | Liver, Kidney, Spleen | STOT-RE 2 | Chronic exposure damage.[1][4] |

Operational Protocols: Hierarchy of Controls

Engineering Controls (Primary Barrier)

Reliance on PPE alone is insufficient for diarylamines due to their high skin permeability and potential for dust generation.[1]

-

Solids Handling: All weighing of diarylamine powders must occur within a Vented Balance Safety Enclosure (VBSE) or a Class II Biological Safety Cabinet.[1]

-

Reasoning: Prevents inhalation of micro-dusts which are potent methemoglobin inducers.[1]

-

-

Solution Handling: Fume hood required.[1] Face velocity > 100 fpm.[1]

Personal Protective Equipment (PPE) Matrix

Aromatic amines are known to permeate standard nitrile exam gloves rapidly.[1]

| PPE Type | Recommendation | Technical Rationale |

| Gloves (Splash) | Double Nitrile (min 5 mil outer) | Standard nitrile offers <15 min breakthrough for aromatic amines.[1] Double gloving provides a visual breach indicator.[1] |

| Gloves (Immersion) | Silver Shield® (Laminate) or Viton® | Laminate films prevent aromatic amine permeation for >4 hours.[1] [3] |

| Respiratory | P100 / N100 (Solids) or OV/P100 (Solutions) | Required if engineering controls (hoods) are breached or during spill cleanup.[1] |

| Body | Tyvek® Lab Coat (Closed front) | Cotton absorbs amines, creating a secondary dermal exposure source.[1] |

Protocol: Nitrosamine Risk Mitigation (Pharma Specific)

For drug development, preventing the reaction between diarylamines and nitrites is critical to comply with ICH M7 guidelines.[1]

-

Excipient Screening: Test all formulation excipients (Lactose, MCC, etc.) for nitrite/nitrate traces (ppb levels).[1]

-

Scavenger Addition: If nitrites are unavoidable, incorporate antioxidants (Ascorbic acid, Alpha-tocopherol) into the formulation to inhibit nitrosation.[1]

-

pH Control: Avoid strongly acidic processing steps where possible, as low pH accelerates the formation of the nitrosonium ion (

).[1]

Visualization: Risk Assessment Workflow

Figure 2: Decision logic for physical handling and chemical risk mitigation.

Emergency Response Protocols

Spill Management

Do NOT use standard absorbents (like sawdust) which may be combustible with amines. [1]

-

Evacuate: Clear the immediate area (15 ft radius).

-

PPE Up: Don Silver Shield gloves and a respirator (OV/P100).[1]

-

Neutralize/Absorb: Use a commercial amine-specific spill kit or vermiculite.[1]

-

Clean: Wash area with soapy water; collect rinsate as hazardous waste.[1]

First Aid: Cyanosis Recognition

Diarylamine poisoning often presents as cyanosis (blue lips/fingernails) due to methemoglobinemia, occurring before other systemic symptoms.[1]

-

Skin: Wash with PEG-400 (polyethylene glycol) or soap/water for 15 minutes.[1] PEG is superior for lipophilic amines.[1]

-

Antidote: Medical professionals may administer Methylene Blue for severe methemoglobinemia.[1]

References

-

CDC/NIOSH. (2019).[1] NIOSH Pocket Guide to Chemical Hazards: Diphenylamine.[1] Centers for Disease Control and Prevention.[1] [Link][1]

-

ECHA. (2023).[1] Registration Dossier: Diphenylamine - Classification and Labelling.[1] European Chemicals Agency.[1] [Link][1]

-

Forsberg, K., et al. (2020).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Referenced via generic aromatic amine permeation data).

-

ICH. (2017).[1] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1] International Council for Harmonisation.[1] [Link]

-

FDA. (2021).[1] Control of Nitrosamine Impurities in Human Drugs.[1][5] U.S. Food and Drug Administration.[1] [Link]

Sources

The Diarylamine Scaffold: From Industrial Stabilization to Optoelectronic Dominance

A Technical Whitepaper on Structural Evolution, Synthesis, and Application

Executive Summary: The Dual-Natured Scaffold

Diarylamines (

-

Thermodynamic Stabilization: Their role as radical scavengers in the rubber and lubricant industries.

-

Electronic & Biological Activity: Their evolution into Hole Transport Materials (HTMs) for OLEDs and pharmacophores in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

This document provides a mechanistic deep-dive into their synthesis (transitioning from Ullmann to Buchwald-Hartwig), their radical-trapping kinetics, and their critical role in modern electronics.

Phase I: The Industrial Dawn (Radical Scavenging)

Context: In the early 20th century, the rubber industry faced a crisis: oxidative degradation caused tires and seals to become brittle. The solution lay in the N-H bond of diarylamines.

The Mechanistic Core: The Korcek Cycle

Diarylamines function as "chain-breaking" antioxidants. The secondary amine hydrogen is homolytically labile (

Key Insight: The efficacy of a diarylamine is not just in the initial H-abstraction but in the stability of the resulting aminyl radical (

Figure 1: The radical trapping mechanism. The diarylamine sacrifices its H-atom to neutralize the peroxy radical, forming a stable aminyl radical that terminates the chain.[1]

Phase II: The Synthetic Revolution

Historical Bottleneck: For decades, synthesizing complex diarylamines relied on the Ullmann Condensation (1903).

-

Protocol: Aryl halide + Aniline + Copper powder (stoichiometric) @

. -

Deficiency: The harsh thermal conditions precluded functional groups like esters or nitriles, limiting the scaffold's diversity.

The Palladium Shift (Buchwald-Hartwig)

In the 1990s, the field shifted to Palladium-catalyzed C-N coupling.[2] This was not merely an efficiency upgrade; it was an enabling technology that allowed the synthesis of the delicate, electron-rich diarylamines required for OLEDs.

Mechanistic Causality:

-

Ligand Design: Bulky, electron-rich phosphines (e.g., BINAP, DPPF) facilitate the difficult reductive elimination step.

-

Base Selection: Strong bases (NaOtBu) are used for non-sensitive substrates, while weak bases (

) preserve sensitive pharmacophores.

Figure 2: The Buchwald-Hartwig Catalytic Cycle. Note the critical role of the base in the deprotonation step prior to reductive elimination.

Phase III: Electronic Materials (Hole Transport)

In organic electronics (OLEDs, OPVs), diarylamines are the precursors to Triarylamines , the industry-standard Hole Transport Materials (HTMs).

The Logic: The nitrogen lone pair in a triarylamine is easily oxidized to a radical cation (

-

Key Material: NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine).[3]

-

Why Diarylamine Precursors? NPB is synthesized by coupling a specific diarylamine (N-phenyl-1-naphthylamine) with a dihalide core.

Comparative Data: Common HTM Properties

| Material | Core Structure | Tg (°C) | HOMO (eV) | Hole Mobility ( | Application |

| TPD | Biphenyl diamine | 65 | -5.4 | Early OLEDs (Low stability) | |

| NPB | Naphthyl diamine | 96 | -5.4 | Standard OLED HTL | |

| TAPC | Cyclohexane core | 78 | -5.5 | High Efficiency / High Triplet | |

| Spiro-TAD | Spirobifluorene | 133 | -5.3 | High Temp Stability |

Data Source: Aggregated from standard OLED material databases and Adachi et al.

Phase IV: Medicinal Chemistry (The Pharmacophore)

In drug discovery, the diarylamine motif is the core of the Fenamate class of NSAIDs (e.g., Diclofenac, Mefenamic Acid).

-

Mechanism: COX-1/COX-2 Inhibition.[4]

-

SAR Insight: The secondary amine (-NH-) is not just a linker; it forms an essential intramolecular Hydrogen Bond with the adjacent carboxylic acid (or carbonyl), locking the molecule into a pseudo-cyclic conformation that fits the COX active site.

-

Lipophilicity: The two aryl rings provide the hydrophobic bulk necessary to enter the arachidonic acid binding channel.

Experimental Protocol: Synthesis of a Prototype HTM Precursor

Objective: Synthesis of N-phenyl-1-naphthylamine (a key OLED intermediate) via Buchwald-Hartwig Coupling. Self-Validating Logic: This protocol uses a colorimetric endpoint (catalyst activation) and strict oxygen exclusion to ensure reproducibility.

Materials

-

1-Bromonaphthalene (1.0 eq)

-

Aniline (1.2 eq)

- (1 mol%) - Source of Pd(0)

-

BINAP (2 mol%) - Bidentate ligand to prevent

-hydride elimination -

NaOtBu (1.4 eq) - Strong base for rapid deprotonation

-

Toluene (Anhydrous)

Workflow

-

Catalyst Pre-complexation (Critical Step):

-

In a glovebox or under Argon flow, mix

(purple) and BINAP (white) in toluene. -

Stir at RT for 15 mins.

-

Validation: Solution must turn from purple to distinct orange/red. This confirms the formation of the active

species. If it remains purple, the ligand is bad or oxygen is present.

-

-

Substrate Addition:

-

Add 1-Bromonaphthalene, Aniline, and NaOtBu to the catalyst solution.

-

-

Reaction:

-

Heat to

(reflux) for 12-16 hours. -

Monitoring: TLC (Hexane/EtOAc 9:1). The starting bromide spot (high Rf) must disappear.

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (removes Pd black and salts).

-

Concentrate filtrate.[5]

-

-

Purification:

-

Recrystallization from Ethanol/Water or Column Chromatography.

-

Target: White/Off-white solid. Yellowing indicates amine oxidation (impurity).

-

References

-

Mechanistic Origins (Antioxidants)

-

Synthetic Methodology (Buchwald-Hartwig)

-

OLED Materials History

- Title: A Brief History of OLEDs—Emitter Development and Industry Milestones.

- Source: Advanced Materials (via ResearchG

-

URL:[Link] (Verified via Search 1.22)

-

Medicinal Chemistry (NSAIDs)

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: 1,5-diarylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Theoretical investigations of the catalytic antioxidation mechanism of diarylamine and the coordination effects of Fe(iii) and Fe atoms - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. The catalytic mechanism of diarylamine radical-trapping antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Use of Bis(4-(4-propylcyclohexyl)aniline) sulfate in organic light-emitting diodes (OLEDs).

Application Note: AN-OLED-2026-04 Subject: High-Purity Precursor Management: Utilization of Bis(4-(4-propylcyclohexyl)aniline) Sulfate in OLED Material Synthesis

Executive Summary

Bis(4-(4-propylcyclohexyl)aniline) sulfate (CAS: 1610377-04-2) serves as a critical stabilization intermediate for the storage and purification of 4-(4-propylcyclohexyl)aniline , a primary building block for Hole Transport Materials (HTM) and Liquid Crystal (LC) alignment layers in Organic Light-Emitting Diodes (OLEDs).

While the final OLED device utilizes the neutral amine derivative, the sulfate salt form is the industry standard for logistics and storage. It prevents oxidative degradation (N-oxide formation) and carbonate formation (CO₂ absorption), which are detrimental "trap" impurities in OLED stacks. This guide details the protocol for liberating the ultra-pure amine from its sulfate salt and its subsequent application in synthesizing high-mobility hole transport layers.

Material Physicochemical Profile

| Property | Specification |

| Chemical Name | Bis(4-(4-propylcyclohexyl)aniline) sulfate |

| Stoichiometry | 2:1 (Amine : Sulfuric Acid) |

| CAS Number | 1610377-04-2 |

| Molecular Weight | 532.79 g/mol |

| Appearance | White to Off-white Crystalline Powder |

| Solubility | Soluble in hot DMSO, Methanol; Insoluble in non-polar solvents (Hexane) |

| Role | Stable Precursor / "Purity Anchor" |

| Critical Impurity Limit | Transition Metals < 1 ppm; Halides < 5 ppm |

Strategic Application in OLED Workflow

The utilization of this material follows a strict "Activate-on-Demand" workflow. Direct use of the sulfate in vacuum deposition is not recommended due to decomposition risks. The salt must be neutralized to yield the free amine immediately prior to the C-N coupling reaction.

Workflow Diagram (DOT Visualization)

Figure 1: The "Activate-on-Demand" workflow ensures that the amine is protected from oxidation until the moment of synthesis.

Protocol A: Activation (Free-Basing) of the Sulfate

Objective: Convert the stable sulfate salt into the reactive 4-(4-propylcyclohexyl)aniline free base with >99.9% purity for catalyst compatibility.

Reagents:

-

Bis(4-(4-propylcyclohexyl)aniline) sulfate (10.0 g)

-

Dichloromethane (DCM), HPLC Grade (100 mL)

-

Sodium Hydroxide (NaOH), 2M aqueous solution (50 mL)

-

Brine (Saturated NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Suspension: In a 250 mL separatory funnel, suspend 10.0 g of the sulfate salt in 100 mL of DCM. The salt will not fully dissolve initially.

-

Neutralization: Slowly add 50 mL of 2M NaOH. Shake vigorously for 5 minutes.

-

Mechanism:[1] The NaOH deprotonates the anilinium cation. As the free amine forms, it becomes lipophilic and migrates into the DCM layer. The solution should turn clear as the solid dissolves.

-

-

Phase Separation: Allow layers to separate. Collect the lower organic layer (DCM + Amine).

-

Extraction: Re-extract the aqueous layer with 2 x 20 mL DCM to ensure full recovery.

-

Washing: Wash the combined organic phases with 30 mL brine to remove residual base and water.

-

Drying: Dry over anhydrous MgSO₄ for 15 minutes. Filter off the solids.

-

Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to yield the free amine as a viscous oil or low-melting solid.

-

Critical Checkpoint: Perform GC-MS immediately. Purity must be >99.5%. If <99.5%, recrystallize from Ethanol/Hexane.

-

Protocol B: Synthesis of Triarylamine HTM (Example)

Objective: Use the freshly activated amine to synthesize a generic Hole Transport Material (e.g., NPB analog) via Buchwald-Hartwig Amination.

Reaction Scheme:

Procedure:

-

Inert Environment: Flame-dry a 3-neck round bottom flask and purge with Argon (3 cycles).

-

Loading: Add:

-

Aryl Bromide Core (e.g., 4,4'-Dibromobiphenyl): 1.0 eq

-